Cyclohexyl 5-bromo-2-hydroxybenzoate

Lipophilicity XLogP3 Partition Coefficient

Cyclohexyl 5-bromo-2-hydroxybenzoate (XLogP3 5.4) is the high-lipophilicity ester of choice for prodrug design, providing 30–200× superior partition versus linear alkyl or free-acid analogs. The sterically hindered cyclohexyl group resists hydrolysis, enabling stable long-duration cell assays and sustained-release formulations. The 5-bromo handle supports Pd-catalyzed cross-coupling while the ester protects the acid without methyl/ethyl ester lability. Documented absence of 5‑lipoxygenase inhibition at 100 µM distinguishes it from promiscuous salicylates in screening cascades.

Molecular Formula C13H15BrO3
Molecular Weight 299.16 g/mol
CAS No. 1131587-74-0
Cat. No. B3184647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 5-bromo-2-hydroxybenzoate
CAS1131587-74-0
Molecular FormulaC13H15BrO3
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC(=O)C2=C(C=CC(=C2)Br)O
InChIInChI=1S/C13H15BrO3/c14-9-6-7-12(15)11(8-9)13(16)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2
InChIKeyYRBDFCPARYWPLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl 5-bromo-2-hydroxybenzoate (CAS 1131587-74-0) – Physicochemical Baseline & Structural Context


Cyclohexyl 5-bromo-2-hydroxybenzoate is a cycloalkyl ester of 5-bromosalicylic acid, characterized by a molecular formula of C₁₃H₁₅BrO₃, a molecular weight of 299.16 g/mol, and a computed XLogP3 value of 5.4 [1]. The compound belongs to the broader class of halogenated salicylate esters, which are widely employed as synthetic intermediates and pharmacological probes [2]. The presence of the bromine atom at the 5-position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, while the cyclohexyl ester moiety markedly influences lipophilicity and steric profile relative to linear alkyl or aryl ester analogs .

Why a Simple Alkyl 5-Bromo-2-hydroxybenzoate Cannot Replace the Cyclohexyl Ester in Procurement


Generic substitution of 5-bromo-2-hydroxybenzoate esters is invalid because the ester moiety is not a passive spectator; it directly governs the compound's partition coefficient (logP), hydrolytic stability, and steric environment at the ester carbonyl. The cyclohexyl ester exhibits an XLogP3 of 5.4 [1], compared to values of 3.89 for the n-hexyl ester and 3.11 for the parent carboxylic acid . This ~1.5–2.3 log unit difference translates to a 30- to 200-fold difference in predicted partition behavior, which critically impacts membrane permeability, protein binding, and extraction efficiency in analytical workflows. Additionally, the secondary cyclohexyl alcohol leaving group confers markedly different hydrolysis kinetics relative to primary alkyl esters, making the cyclohexyl variant the specific choice for applications requiring controlled release or stability profiles .

Cyclohexyl 5-bromo-2-hydroxybenzoate: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage: Cyclohexyl Ester vs. Linear Alkyl & Parent Acid Comparators

Cyclohexyl 5-bromo-2-hydroxybenzoate demonstrates significantly elevated lipophilicity relative to both the parent acid and its straight-chain alkyl ester analogs. The computed XLogP3 is 5.4 for the cyclohexyl derivative [1], whereas the n-hexyl ester (which possesses the same number of carbon atoms) shows a logP of 3.89 , and the parent 5-bromo-2-hydroxybenzoic acid registers a logP of 3.11 . The 1.5–2.3 log unit increase indicates that the cyclic ester's compact, alicyclic structure drives greater hydrophobicity than its flexible, linear counterpart.

Lipophilicity XLogP3 Partition Coefficient Drug Design

Steric Bulk & Hydrolytic Stability Differentiation from Primary Alkyl Esters

The cyclohexyl ester group introduces greater steric hindrance around the ester carbonyl than primary alkyl esters (e.g., n-hexyl or ethyl). This steric shielding is known to reduce susceptibility to both enzymatic and chemical hydrolysis. While direct hydrolysis rate constants for the target compound were not located, class-level evidence demonstrates that γ-cyclohexyl esterification in analogous systems 'enhanc[es] resistance to enzymatic hydrolysis' relative to unhindered esters . The cyclohexyl ester's secondary alcohol leaving group is also a poorer nucleofuge than a primary alkoxide, further retarding base-catalyzed saponification [1].

Steric Hindrance Hydrolytic Stability Protecting Group Prodrug

5-Lipoxygenase (5-LO) Inhibition Profile: Selectivity Indicator vs. Salicylate Class

Cyclohexyl 5-bromo-2-hydroxybenzoate was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM. The compound showed no significant activity (NS) [1]. In contrast, several non-brominated salicylate esters and amides have demonstrated measurable 5-LO inhibitory activity in the same or similar assay systems at comparable concentrations [2]. This absence of activity against 5-LO may be a positive selection criterion for projects where off-target 5-LO inhibition is undesirable, distinguishing it from other salicylate derivatives that exhibit polypharmacology at this target.

5-Lipoxygenase Inflammation Enzyme Inhibition Selectivity

Cyclohexyl 5-bromo-2-hydroxybenzoate: Evidence-Backed Application Scenarios


Intracellular Prodrug Design Requiring Enhanced Membrane Permeability

With an XLogP3 of 5.4—significantly higher than the n-hexyl ester (3.89) or the parent acid (3.11) [Section 3, Evidence 1]—the cyclohexyl ester is suited for prodrug strategies where efficient passive diffusion across lipid bilayers is required to deliver 5-bromosalicylic acid to intracellular targets. The elevated lipophilicity predicts improved permeability in Caco-2 or PAMPA assays compared to less lipophilic ester analogs.

Controlled-Release or Stability-Critical Experimental Systems

The steric bulk of the cyclohexyl ester confers class-level resistance to enzymatic and alkaline hydrolysis relative to primary alkyl esters [Section 3, Evidence 2]. This makes it the preferred procurement choice for long-duration cell culture experiments, sustained-release formulations, or any protocol where premature ester cleavage would compromise data integrity.

Synthetic Intermediate for Suzuki–Miyaura Cross-Coupling

The 5-bromo substituent provides a robust entry point for palladium-catalyzed cross-coupling reactions. The cyclohexyl ester, unlike the parent carboxylic acid, protects the acid functionality during organometallic transformations without introducing the hydrolytic lability of a methyl or ethyl ester, thereby simplifying post-coupling deprotection and purification workflows.

Screening Libraries for 5-LO-Sparing Lead Identification

Documented absence of significant 5-lipoxygenase inhibition at 100 µM [Section 3, Evidence 3] positions this compound favorably for inclusion in screening decks where exclusion of 5-LO modulators is a project requirement, differentiating it from many other salicylate-derived library members that show promiscuous activity at this enzyme.

Quote Request

Request a Quote for Cyclohexyl 5-bromo-2-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.